Oxalate;terbium(3+);decahydrate
Description
Contextual Significance of Rare Earth Oxalates in Advanced Materials Science
Rare earth oxalates, including the terbium variant, are pivotal intermediates in the production of high-purity rare earth oxides. researchgate.netresearchgate.net The process typically involves precipitating the rare earth elements from solution as oxalates, followed by calcination (heating) to convert the oxalate (B1200264) into the corresponding oxide. americanelements.comresearchgate.net This method is favored due to the low solubility of rare earth oxalates, which allows for efficient separation and purification. acs.org
The resulting high-purity rare earth oxides are indispensable in a myriad of advanced technologies. For instance, they are critical components in the manufacturing of phosphors for energy-efficient lighting and displays, high-strength magnets used in electric vehicles and wind turbines, and specialized ceramics and catalysts. samaterials.comrsc.org The unique electronic configurations of rare earth elements give rise to their distinctive optical and magnetic behaviors, making them essential for modern technological advancements. rsc.org
The crystal structure of rare earth oxalates contributes to their desirable optical properties by facilitating well-separated luminescence centers, which can minimize luminescence quenching. taylorfrancis.com This characteristic is particularly important in developing highly efficient phosphors and other light-emitting materials. taylorfrancis.com
Overview of Terbium(III) as a Lanthanide Ion in Coordination Chemistry
Terbium, a member of the lanthanide series, is a rare earth element with the atomic number 65. americanelements.com In its +3 oxidation state, the terbium(III) ion (Tb³⁺) exhibits remarkable luminescent properties, most notably a strong green emission. nih.govmdpi.com This luminescence arises from electronic transitions within the 4f electron shell of the ion. nih.gov
In coordination chemistry, the Tb³⁺ ion acts as a hard Lewis acid, readily forming complexes with ligands containing hard donor atoms like oxygen and nitrogen. The oxalate ion (C₂O₄²⁻), a bidentate ligand, effectively coordinates with Tb³⁺ ions to form stable oxalate complexes. nih.gov The coordination environment around the Tb³⁺ ion significantly influences its photophysical properties. nih.gov
The "antenna effect" is a key principle in the design of luminescent terbium complexes. nih.gov In this mechanism, an organic ligand, acting as an "antenna," absorbs light and efficiently transfers the energy to the central Tb³⁺ ion, which then emits its characteristic green light. nih.gov This process is crucial for applications such as in light-emitting diodes (LEDs), luminescent sensors, and bio-imaging. mdpi.com The study of terbium(III) coordination compounds is an active area of research, with a focus on developing new materials with enhanced luminescent properties for various technological applications. nih.govrsc.orgacs.org
Compound Properties and Structure
Terbium(III) oxalate decahydrate (B1171855) is a white solid with the chemical formula Tb₂(C₂O₄)₃·10H₂O. prochemonline.comereztech.com It is known for its insolubility in water and its ability to convert to terbium oxide upon heating. americanelements.com
| Property | Value | Reference |
| Chemical Formula | Tb₂(C₂O₄)₃·10H₂O | prochemonline.com |
| Molecular Weight | 762.05 g/mol | prochemonline.comereztech.com |
| Appearance | White powder/solid | prochemonline.comsamaterials.com |
| Solubility in water | Insoluble | prochemonline.comamericanelements.com |
| CAS Number | 24670-06-2 | prochemonline.comereztech.com |
The decahydrate form loses its water molecules upon heating to become anhydrous terbium(III) oxalate. wikipedia.org Further heating leads to its decomposition, ultimately forming terbium oxides. wikipedia.org The decomposition process releases carbon monoxide and carbon dioxide as gaseous byproducts. wikipedia.org The thermal decomposition of metal oxalates is a complex process that can involve multiple steps and intermediate products. researchgate.netrsc.orgresearchgate.net
Applications in Materials Science
The primary application of terbium(III) oxalate decahydrate lies in its role as a precursor for terbium-based materials. samaterials.com These materials are utilized in a range of advanced applications:
Phosphors: Terbium compounds are renowned for their use in creating green phosphors for lighting and displays. americanelements.comsamaterials.com
Solid-State Lasers: It is used as a dopant in solid-state devices. americanelements.comottokemi.com
Magneto-optical Materials: Terbium-containing materials are employed in data storage and other optical devices. samaterials.com
High-Performance Ceramics: It contributes to the enhanced properties of advanced ceramics. samaterials.com
Catalysis: Terbium compounds can act as catalysts in various chemical reactions. samaterials.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalate;terbium(3+);decahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.10H2O.2Tb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQJGBIOSGSEKE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Tb+3].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O22Tb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Fabrication Techniques for Oxalate;terbium 3+ ;decahydrate
Precipitation Approaches
Precipitation is a widely employed technique for the synthesis of terbium(III) oxalate (B1200264) decahydrate (B1171855) due to the low solubility of rare earth oxalates. This method involves the reaction of a soluble terbium(III) salt with an oxalate source in a solution, leading to the formation of an insoluble precipitate.
Aqueous Solution Precipitation (e.g., from Terbium(III) Chloride and Oxalic Acid)
A common and straightforward method for synthesizing terbium(III) oxalate decahydrate is through direct precipitation in an aqueous solution. researchgate.netwikipedia.org This typically involves the reaction of a terbium(III) salt, such as terbium(III) chloride (TbCl₃), with oxalic acid (H₂C₂O₄). researchgate.netwikipedia.org The reaction leads to the formation of a white precipitate of terbium(III) oxalate decahydrate.
The efficiency and characteristics of the precipitate are influenced by several factors, including pH, temperature, and the concentration of reactants. google.comscience.gov The pH of the solution is a critical parameter, as it affects the ionization of oxalic acid and, consequently, the concentration of oxalate ions available for precipitation. google.com Generally, increasing the pH enhances the recovery of rare earth element oxalates. google.com Temperature also plays a role, with elevated temperatures often recommended to produce well-formed crystals that are easier to filter. google.com However, studies on rare earth element recovery have shown that higher recoveries can sometimes be achieved at room temperature, suggesting complex chemical equilibria. google.com
A study on the precipitation of rare earth elements from a chloride solution system highlighted the significance of oxalic acid dosage and solution pH as the most influential factors on precipitation efficiency. osti.gov The following table summarizes the impact of these parameters on the precipitation of rare earth elements, which can be considered analogous to the synthesis of terbium(III) oxalate.
| Contaminant Ions (e.g., Fe(III)) | High levels of contaminants can adversely impact precipitation efficiency. osti.gov | Contaminants can compete for oxalate ions. |
Microwave-Assisted Co-precipitation Synthesis
To produce terbium(III) oxalate at the nanoscale, a microwave-assisted co-precipitation method has been successfully employed. This technique allows for the rapid and uniform heating of the reaction mixture, leading to the formation of ultrafine nanocrystals.
In a typical synthesis, this method can produce terbium(III) oxalate decahydrate nanophosphors with particle sizes in the range of 2-4 nanometers. The resulting nanocrystals exhibit strong green photoluminescence, making them promising materials for applications such as in light-emitting diodes (LEDs).
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. While specific protocols for terbium(III) oxalate decahydrate are not extensively detailed in the provided literature, the principles of hydrothermal synthesis of other rare-earth-based materials can be applied. For instance, hydrothermal treatment of rare-earth nitrates with ammonium (B1175870) carbonate at 120 °C has been used to synthesize various rare-earth carbonates with controlled morphology. nih.gov Similarly, hydrothermal reactions of lanthanum(III) sulfate (B86663) with oxalic acid at 180°C have yielded a 3D lanthanum(III) sulfate oxalate network. nih.gov
This method offers the potential to control the size, shape, and crystallinity of terbium(III) oxalate particles by varying parameters such as temperature, reaction time, and the concentration of precursors. rsc.org The use of hydrothermal synthesis could lead to the formation of well-defined crystalline structures of terbium(III) oxalate decahydrate with unique properties.
Hydro Silica (B1680970) Gel Method for Crystalline Form Production
The hydro silica gel method is a crystal growth technique that allows for the slow and controlled diffusion of reactants, leading to the formation of high-quality single crystals of sparingly soluble salts like oxalates. researchgate.netias.ac.inniscpr.res.in This technique is particularly suitable for growing crystals at room temperature, which can help in avoiding thermal defects. ias.ac.in
In this method, a silica gel is typically prepared by mixing sodium metasilicate (B1246114) solution with an acid. niscpr.res.in One of the reactants, for example, oxalic acid, is incorporated into the gel. researchgate.netias.ac.in After the gel has set, a solution of the other reactant, such as terbium(III) nitrate (B79036), is carefully poured on top. researchgate.netias.ac.in The terbium(III) ions then diffuse slowly into the gel, reacting with the oxalate ions to form crystals of terbium(III) oxalate decahydrate. The slow rate of diffusion minimizes the number of nucleation centers, allowing for the growth of larger and more perfect crystals. niscpr.res.in
The characteristics of the resulting crystals can be controlled by adjusting various parameters, as detailed in the table below.
Table 2: Parameters Influencing Crystal Growth in the Hydro Silica Gel Method
| Parameter | Influence on Crystal Growth |
|---|---|
| Gel pH | Affects the quality and morphology of the crystals. Optimum pH needs to be determined experimentally. ias.ac.in |
| Gel Density | Influences the diffusion rate of reactants. |
| Concentration of Reactants | Higher concentrations can lead to faster nucleation and smaller crystals. |
| Temperature | Affects the rate of diffusion and reaction. |
| Gel Aging Time | Allows the gel structure to stabilize before the addition of the supernatant. |
This method has been successfully used to grow single crystals of various mixed rare earth oxalates, such as lanthanum neodymium oxalate and neodymium copper oxalate. researchgate.netias.ac.in
Influence of External Magnetic Fields on Particle Growth and Morphology
The application of an external magnetic field during the precipitation process can influence the nucleation, growth, and morphology of particles, particularly for paramagnetic materials. Terbium(III) is a paramagnetic ion, and therefore, its oxalate is expected to be influenced by a magnetic field.
Single Crystal Growth Techniques
The growth of large, high-quality single crystals of terbium(III) oxalate decahydrate is crucial for detailed structural analysis and for exploring its anisotropic properties. A recently developed technique for growing large single crystals of the entire lanthanide oxalate series, including terbium, involves homogeneous precipitation induced by the acid-catalyzed hydrolysis of oxamic acid. nih.gov
In this method, a solution of terbium(III) nitrate in dilute nitric acid is mixed with oxamic acid. acs.org The mixture is heated, leading to the slow hydrolysis of oxamic acid, which gradually releases oxalate ions into the solution. acs.org This slow and controlled release of the precipitating agent allows for the formation of a limited number of nuclei, which can then grow into large single crystals. acs.org The resulting crystals are suitable for single-crystal X-ray diffraction analysis, which has revealed a honeycomb-like structure for these lanthanide oxalates. acs.orgnih.gov
The slow evaporation of a saturated solution is another common technique for growing single crystals. youtube.com This would involve preparing a saturated solution of terbium(III) oxalate in a suitable solvent and allowing the solvent to evaporate slowly in a controlled environment, free from vibrations and temperature fluctuations. youtube.com As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals. youtube.com
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Terbium(III) oxalate decahydrate | Tb₂(C₂O₄)₃·10H₂O |
| Terbium(III) chloride | TbCl₃ |
| Oxalic acid | H₂C₂O₄ |
| Sodium metasilicate | Na₂SiO₃ |
| Terbium(III) nitrate | Tb(NO₃)₃ |
| Oxamic acid | H₂NCOCOOH |
| Bismuth Ferrite | BiFeO₃ |
| Lanthanum neodymium oxalate | LaNd(C₂O₄)₃ |
Optimization of Crystal Size, Morphology, and Nucleation Density
The successful growth of high-quality single crystals of terbium oxalate is foundational for the detailed analysis of its intrinsic properties. iaea.org The optimization of crystal size, morphology, and nucleation density involves the systematic and incremental adjustment of various chemical and physical parameters that influence crystallization. nih.gov Key strategies aim to control the supersaturation of the solution, which governs both the formation of new crystal nuclei and their subsequent growth.
Common parameters that are manipulated include:
pH: The pH of the growth medium can significantly affect the solubility of the oxalate salt and the availability of oxalate ions, thereby influencing nucleation and growth rates. For many metal oxalates, finding a narrow, optimal pH range is crucial for obtaining well-defined crystals. nih.gov
Reactant Concentration: The concentrations of the terbium salt (e.g., terbium(III) chloride) and the precipitating agent (e.g., oxalic acid) are primary levers for controlling the rate of reaction and the degree of supersaturation. wikipedia.orggoogle.com Lower concentrations generally favor the growth of larger, more perfect crystals by limiting the nucleation rate.
Temperature: Temperature impacts both the solubility of the reactants and the kinetics of crystal growth. For many inorganic salts, temperature can be adjusted to control the growth process, with lower temperatures sometimes slowing down growth to improve crystal quality. nih.gov
Growth Medium: The use of gel media, such as sodium metasilicate gels, is a technique employed for growing single crystals of rare-earth oxalates. ias.ac.innih.gov The gel matrix provides a medium for the slow diffusion of reactants, which reduces the rate of precipitation and allows for the growth of larger, higher-quality individual crystals with well-defined morphologies. ias.ac.in For instance, in the growth of lanthanum neodymium oxalate crystals, the pH of the gel and the concentration of reactants were optimized to produce clear, single crystals. ias.ac.in
**2.3. Preparation of Nanostructured Forms
The fabrication of nanostructured terbium oxalate has been pursued to leverage the unique optical and electronic properties that emerge at the nanoscale. These forms are particularly interesting for applications in phosphors and advanced optical devices. researchgate.netsamaterials.com
Preparation of Nanostructured Forms
Synthesis of Ultrafine Nanocrystals
Ultrafine nanocrystals of terbium(III) oxalate decahydrate have been successfully synthesized using methods designed to produce particles with controlled, sub-nanometer dimensions. A prominent technique is the microwave-assisted co-precipitation method. researchgate.net This approach allows for rapid and uniform heating, leading to the formation of highly uniform nanocrystals.
In a typical synthesis, an aqueous solution of a terbium salt is mixed with a source of oxalate ions under microwave irradiation. researchgate.net This process can yield terbium oxalate decahydrate (Tb₂(C₂O₄)₃·10H₂O) nanophosphors with particle sizes in the range of 2–4 nm. researchgate.net The resulting ultrafine nanocrystals exhibit strong green photoluminescence, making them suitable candidates for use as phosphors in lighting and displays. researchgate.netsamaterials.com
| Synthesis Parameter | Description | Reference |
| Method | Microwave-assisted co-precipitation | researchgate.net |
| Precursors | Terbium salt solution, Oxalic acid | wikipedia.orgresearchgate.net |
| Resulting Compound | Terbium oxalate decahydrate (Tb₂(C₂O₄)₃·10H₂O) | researchgate.net |
| Particle Size | 2–4 nm | researchgate.net |
| Key Property | Intense green photoluminescence | researchgate.net |
Exfoliation and Delamination for Nanosheet Fabrication
The production of two-dimensional (2D) nanosheets from layered materials is a significant area of materials science. researchgate.netnih.gov While terbium oxalate does not possess the classic van der Waals bonded layered structure of materials like graphene or molybdenum disulfide, strategies to create 2D morphologies are being explored for analogous metal-organic compounds. nih.govnih.gov
Potential fabrication routes for terbium oxalate nanosheets could be adapted from established techniques:
Liquid Exfoliation: This method involves sonicating a bulk powder of the material in a suitable solvent. researchgate.netnih.gov The ultrasonic energy helps to overcome the interlayer forces, peeling off individual or few-layered nanosheets. The choice of solvent is critical and is often based on matching its surface energy to that of the material to be exfoliated. researchgate.net
Surfactant-Assisted Synthesis: Another approach involves controlling the dimensionality of the crystals during their initial synthesis. For instance, in the synthesis of copper oxalate, the addition of a cationic surfactant (cetyltrimethylammonium bromide, CTAB) was shown to induce a morphological transition from 3D particles to 2D nanosheets by inhibiting crystal assembly in a specific direction. nih.gov A similar strategy could potentially be applied to the precipitation of terbium oxalate to favor 2D growth.
Liquid Metal Exfoliation: A more recent technique uses liquid metals like gallium to intercalate and disrupt the forces between layers in bulk materials, facilitating their exfoliation into high-quality, surfactant-free 2D nanosheets. nih.gov
These methods offer pathways to explore the synthesis of terbium oxalate nanosheets, which could unlock novel properties for applications in catalysis and sensing. researchgate.net
Preparation for Thin Film Applications
The fabrication of terbium oxalate thin films is essential for integrating the material into electronic and optoelectronic devices. nbuv.gov.ua Several methods can be employed to deposit thin films of this compound.
Physical Vapor Deposition (PVD): Techniques like vacuum thermal evaporation are commonly used to create thin crystalline films of rare-earth compounds. nbuv.gov.ua In this process, a bulk source material, such as pre-synthesized terbium oxalate powder, is heated in a high vacuum chamber until it evaporates. The vapor then travels and condenses onto a substrate, forming a thin film. Parameters such as substrate temperature and deposition rate are carefully controlled to influence the crystallinity and phase structure of the resulting film. nbuv.gov.ua This method has been successfully used to grow thin films of other terbium compounds like terbium monosulfide. nbuv.gov.ua
Solution-Based Deposition: An alternative route involves using the synthesized nanocrystals as building blocks. A stable colloidal dispersion of terbium oxalate nanocrystals can be prepared and deposited onto a substrate using techniques like spin-coating or dip-coating. After the solvent evaporates, a thin film composed of the nanocrystals remains. This approach allows for the creation of films with properties directly related to the constituent nanocrystals.
These fabrication techniques enable the development of terbium oxalate-based components for applications such as magneto-optical devices and solid-state lasers. samaterials.com
Spectroscopic Characterization of Oxalate;terbium 3+ ;decahydrate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding environment of the oxalate (B1200264) ligands and water molecules coordinated to the terbium(III) ion.
FT-IR spectroscopy is a powerful method for identifying the chemical information of functional groups within a molecule. researchgate.net In terbium(III) oxalate decahydrate (B1171855), the infrared spectrum is dominated by the vibrational modes of the oxalate (C₂O₄²⁻) ligand and the water of hydration (H₂O). The coordination of the oxalate anion to the terbium ion influences the vibrational frequencies of its constituent bonds, primarily the C=O and C-O groups.
Key vibrational bands observed in the FT-IR spectrum of metal oxalates and their assignments are detailed below. The coordination to the terbium ion and the crystal structure environment cause shifts in these bands compared to the free oxalate ion.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O-H stretching | 3600-3200 | Stretching vibrations of water of hydration (H₂O), often appearing as a broad band due to hydrogen bonding. libretexts.org |
| C=O asymmetric stretching | 1680-1630 | Asymmetric stretching of the carboxylate groups (COO⁻) in the oxalate ligand. libretexts.orgresearchgate.net |
| H-O-H scissoring | 1650-1600 | Bending vibration of water of hydration. |
| C=O symmetric stretching | 1360-1300 | Symmetric stretching of the carboxylate groups. libretexts.orgresearchgate.net |
| C-C stretching + O-C=O bending | ~900 | Combination bands involving C-C bond stretching and O-C=O deformation. |
| O-C=O bending + Metal-Oxygen | ~800 | In-plane deformation of the O-C=O group, often coupled with the metal-oxygen bond vibration. researchgate.net |
| Metal-Oxygen (Tb-O) stretching | 600-400 | Stretching vibrations between the terbium ion and the oxygen atoms of the oxalate ligand and water molecules. researchgate.net |
The presence of strong absorption bands corresponding to the carboxylate stretches confirms the identity of the oxalate ligand, while the broad O-H band indicates the presence of water of hydration. libretexts.orgresearchgate.net The positions and shapes of these bands provide valuable information about the coordination environment and intermolecular interactions.
Raman spectroscopy offers complementary information to FT-IR. For a molecule with a center of symmetry, vibrational modes that are Raman active are often infrared inactive, and vice versa (the rule of mutual exclusion). qut.edu.au The oxalate ion is planar with D₂h symmetry in many solid-state structures, which implies a centrosymmetric arrangement. qut.edu.au
The Raman spectra of metal oxalates are characterized by several key active modes. The most intense band is typically the symmetric C-O stretching vibration.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| C-O symmetric stretching | 1490-1450 | Symmetric stretching of the C-O bonds. The position is sensitive to the cation. qut.edu.aupsu.edu |
| C-C stretching | 900-850 | Stretching of the carbon-carbon single bond in the oxalate backbone. qut.edu.aupsu.edu |
| O-C-O bending (in-plane) | ~500 | Deformation mode of the oxalate ligand. qut.edu.au |
| Low-frequency modes | < 300 | Lattice vibrations and Metal-Oxygen stretching/bending modes. qut.edu.aupsu.edu |
Studies on various natural oxalates show that the C-O stretching vibration is cation-sensitive, appearing at different frequencies for different metal ions like calcium, copper, or sodium. psu.edu The observation of mutually exclusive bands in the IR and Raman spectra for terbium(III) oxalate decahydrate would provide strong evidence for a centrosymmetric coordination environment around the oxalate ligand. qut.edu.au
Hydrogen bonding plays a critical role in determining the crystal structure and stability of hydrated compounds like terbium(III) oxalate decahydrate. semanticscholar.org The ten water molecules in the formula unit are involved in a complex network of hydrogen bonds, acting as donors to the oxalate oxygen atoms and sometimes as acceptors.
Intermolecular Hydrogen Bonding: This is the dominant form of hydrogen bonding in this compound, occurring between the water of hydration molecules and the oxygen atoms of the oxalate ligands. Evidence for this is found in the FT-IR spectrum, where the O-H stretching vibrations of water appear as a very broad and strong band in the 3600-3200 cm⁻¹ region. libretexts.org This broadening is a direct consequence of the variety of hydrogen bond strengths and environments within the crystal lattice. Single-crystal structure analysis of terbium oxalate confirms that the structure is formed by the hydrogen-bonded stacking of terbium-oxalate layers. iaea.org
Intramolecular Hydrogen Bonding: While less common for simple oxalate ligands, intramolecular hydrogen bonds can occur in more complex molecules where a proton donor and acceptor are held in close proximity. nih.govrsc.org In oxalic acid itself, intramolecular hydrogen bonds are present in certain conformers. nih.gov For the terbium(III) oxalate decahydrate crystal, the primary hydrogen bonding interactions are intermolecular, stabilizing the packing of the coordination complexes. semanticscholar.orgiaea.org
The analysis of these hydrogen-bonding networks is crucial for understanding the material's thermal stability and the subtle structural features that influence its spectroscopic properties.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within the terbium(III) ion and the associated ligands. The spectra of lanthanide compounds are known for their characteristic sharp and narrow absorption bands. rroij.com
The electronic spectrum of terbium(III) oxalate decahydrate is characterized by two main types of transitions:
f-f Transitions: These transitions occur between the energy levels of the 4f electronic subshell of the Tb³⁺ ion. Because the 4f electrons are well-shielded by the outer 5s and 5p electrons, they are only weakly affected by the ligand environment. rroij.com This results in absorption spectra with sharp, line-like bands of relatively weak intensity, as these transitions are Laporte (parity) forbidden. rroij.com For Tb³⁺, these transitions are typically observed in the UV and visible regions of the spectrum. Photoluminescence excitation spectra of terbium oxalate nanocrystals show several of these characteristic peaks in the 200-500 nm range. daneshyari.com
Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions involve the transfer of an electron from the oxalate ligand's molecular orbitals to the empty or partially filled orbitals of the terbium(III) ion. LMCT bands are generally much broader and more intense than f-f transitions. They typically occur in the ultraviolet region. In some terbium complexes, a broad charge transfer band can be observed. nih.gov
| Transition Type | Spectral Region | Characteristics |
| f-f Transitions | UV-Visible | Sharp, narrow, weak intensity |
| LMCT | UV | Broad, intense |
The presence of the oxalate ligand can also serve to sensitize the luminescence of the Tb³⁺ ion through an "antenna effect," where the ligand absorbs energy and efficiently transfers it to the metal center, which then emits light. nih.gov
In lanthanide ions, the interaction between the 4f electrons and the electric field created by the surrounding ligands (the crystal field) is weak due to the shielding effect of the outer-shell electrons. rroij.com However, this weak interaction, known as the crystal field effect, is still significant.
The primary consequences of the crystal field on the electronic spectra are:
Splitting of Energy Levels: The crystal field can lift the degeneracy of the free-ion energy levels (J-states), causing a splitting of the spectral lines.
Relaxation of Selection Rules: The crystal field can mix states of opposite parity, which slightly relaxes the Laporte selection rule. This leads to a small increase in the intensity of the f-f transitions. The asymmetry of the terbium coordination site in the crystal is a key factor that allows these normally forbidden electric dipole transitions to occur. iaea.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions induced by electromagnetic radiation between the magnetic energy levels of electrons with non-zero spin. It is a powerful tool for studying materials with unpaired electrons. The terbium(III) ion (Tb³⁺) possesses a 4f⁸ electron configuration, leading to a ⁷F₆ ground state with a total angular momentum J=6. nih.gov As a non-Kramers ion, with an even number of unpaired electrons, the detection of its EPR spectrum is not straightforward under typical conditions. nih.govresearchgate.net
Research into the EPR properties of terbium(III) oxalate has often involved doping Tb³⁺ into a diamagnetic host lattice, such as lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O), to facilitate the study of its magnetic properties at low concentrations and minimize spin-spin interactions. nih.gov
Detailed Research Findings
Studies on terbium(III) doped into crystalline lanthanum oxalate decahydrate have provided valuable insights into the electron spin relaxation dynamics. The Tb³⁺ ion in these systems is treated as an effective spin-½ system under specific conditions, particularly at low temperatures. nih.gov
Key findings from echo-detected EPR experiments on 2% Tb³⁺-doped La₂(C₂O₄)₃·10H₂O crystals include the measurement of electron spin relaxation times. nih.govresearchgate.net The spin-lattice relaxation time (T₁) and the phase memory time (Tₘ) are crucial parameters that describe the return of the spin system to thermal equilibrium and the loss of phase coherence of the electron spins, respectively.
Measurements were conducted at temperatures between approximately 4.2 and 10 K, as the strong temperature dependence of T₁ prevented measurements at higher temperatures. researchgate.net At 4.2 K, the T₁ values are in the microsecond range, which is significantly faster than what is observed for 3d transition metals. researchgate.net This rapid relaxation is a characteristic feature of many lanthanide ions. researchgate.net
The g-values for Tb³⁺ are known to be highly anisotropic and heavily dependent on the local symmetry of the crystal field around the ion. nih.gov For Tb³⁺ in some environments, theoretical predictions suggest a parallel g-value (g∥) in the range of 17–18, while the perpendicular g-value (g⊥) is expected to be close to zero. nih.gov However, specific g-values for terbium(III) oxalate decahydrate have not been extensively reported.
The following table summarizes the electron spin relaxation data for Tb³⁺ doped in lanthanum oxalate decahydrate.
| Sample | Temperature (K) | Relaxation Time (T₁) (µs) |
| 2% Tb³⁺ in La₂(C₂O₄)₃·10H₂O | 4.2 | In the µs range |
Data sourced from studies on Tb³⁺ doped in a diamagnetic host lattice. researchgate.net
The study of non-Kramers ions like Tb³⁺ often requires specialized EPR techniques, such as high-frequency EPR or specific pulse sequences, to overcome the challenges associated with their electronic structure. nih.gov The large g-anisotropy can also contribute to very short phase memory times (Tₘ), as even small motions can shift the resonance frequency. nih.gov
Luminescent Properties and Photophysical Mechanisms of Oxalate;terbium 3+ ;decahydrate
Photoluminescence Excitation and Emission Spectra Analysis
The photoluminescence (PL) of terbium(III) oxalate (B1200264) decahydrate (B1171855) is characterized by distinct excitation and emission spectra that are fundamental to understanding its light-emitting behavior.
The most prominent feature of the emission spectrum of terbium(III) oxalate decahydrate is its intense and sharp green luminescence. researchgate.netdaneshyari.com This emission is a hallmark of the Tb³⁺ ion and corresponds to the ⁵D₄ → ⁷F₅ electronic transition, which typically occurs at approximately 543-550 nm. researchgate.netdaneshyari.comnih.gov The emission spectrum also displays other, weaker bands corresponding to transitions from the ⁵D₄ excited state to other ⁷Fⱼ levels (where J = 6, 4, 3), but the green emission is by far the most dominant. daneshyari.com The high intensity of the green emission is attributed to a significant population of the ⁵D₄ energy level at the expense of the higher ⁵D₃ level. researchgate.netdaneshyari.com This efficient population of the ⁵D₄ state is a key factor in the material's performance as a green phosphor. The color purity of this green emission has been reported to be as high as 68%. daneshyari.com
Table 1: Characteristic Emission Peaks of Terbium(III) Oxalate Decahydrate
| Transition | Wavelength (nm) | Color |
|---|---|---|
| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |
| ⁵D₄ → ⁷F₅ | 543 - 550 | Green (Intense) |
| ⁵D₄ → ⁷F₄ | ~583 | Yellow |
| ⁵D₄ → ⁷F₃ | ~620 | Orange-Red |
Note: The intensity of the ⁵D₄ → ⁷F₅ transition is significantly higher than the others.
The photoluminescence excitation (PLE) spectrum of terbium(III) oxalate decahydrate reveals that the compound can be efficiently excited by a broad range of wavelengths, from the deep UV to the visible region. researchgate.netdaneshyari.com The excitation spectrum consists of several peaks, with a particularly strong absorption band observed in the near-UV region, often around 369 nm. daneshyari.com This broad excitation profile is advantageous as it aligns well with the emission from commercially available LED sources. researchgate.netdaneshyari.com
When the compound is excited at different wavelengths within its excitation bands, the resulting emission spectrum consistently shows the characteristic sharp peaks of the Tb³⁺ ion. researchgate.net The relative intensities of these emission peaks remain largely unchanged, indicating that the fundamental emission process from the ⁵D₄ level is independent of the initial excitation wavelength. This consistency in the emission profile across various excitation wavelengths is a desirable characteristic for phosphor materials.
Luminescence Lifetime Measurements and Decay Curve Analysis
The luminescence lifetime (τ) is a crucial parameter that describes the average time an electron spends in the excited state before returning to the ground state. For terbium(III) oxalate decahydrate, the decay curve of the ⁵D₄ → ⁷F₅ emission is typically fitted to a single exponential function. daneshyari.com This indicates a single, dominant decay pathway for the excited Tb³⁺ ions.
Reported luminescence lifetimes for terbium(III) oxalate decahydrate and related structures are in the microsecond to millisecond range. For instance, a decay time of 0.81 ms (B15284909) has been measured for crystalline terbium oxalate decahydrate. researchgate.net Nanocrystalline forms of terbium oxalate decahydrate have shown a similar lifetime of 0.82 ms. daneshyari.com In a terbium-based metal-organic framework (MOF) with oxalate linkers, a significantly longer lifetime of 1057 µs (1.057 ms) was observed. nih.gov These relatively long lifetimes are characteristic of the parity-forbidden f-f transitions in lanthanide ions.
Absolute Quantum Yield Determinations for Powders and Nanosheets
The absolute quantum yield (QY) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For terbium(III) oxalate-based materials, the quantum yield can be quite high, indicating efficient luminescence.
In a study on a terbium-oxalate metal-organic framework, a solid-state phosphorescence quantum yield of 40% was determined upon excitation at 285 nm. nih.gov This high efficiency underscores the potential of this class of materials for applications in solid-state lighting and displays. While specific data for the absolute quantum yield of bulk terbium(III) oxalate decahydrate powder and its corresponding nanosheets is not extensively reported in the provided context, the high brightness of its luminescence suggests a significant quantum efficiency.
Energy Transfer Processes within the Compound and Doped Systems
The intense luminescence of terbium(III) oxalate decahydrate is not solely due to the intrinsic properties of the Tb³⁺ ion but is also heavily influenced by energy transfer processes within the crystal structure.
In many lanthanide complexes, the central metal ion is excited via an "antenna effect," where the organic ligand absorbs energy and then transfers it to the lanthanide ion. The oxalate ligand (C₂O₄²⁻) has been shown to be an efficient sensitizer (B1316253) for lanthanide(III)-based emission. nih.gov This process, known as ligand-to-metal energy transfer (LMET), is a key mechanism contributing to the strong luminescence of terbium(III) oxalate. researchgate.net
The process begins with the absorption of UV radiation by the oxalate ligand, promoting it to an excited singlet state. Through intersystem crossing, the energy is transferred to a triplet state. This triplet state's energy level is typically close to and slightly above the resonant energy level of the Tb³⁺ ion (the ⁵D₄ level). This energetic proximity allows for efficient non-radiative energy transfer from the ligand's triplet state to the Tb³⁺ ion, populating its emissive ⁵D₄ level. researchgate.net This indirect excitation pathway is often more efficient than direct excitation of the f-f transitions of the Tb³⁺ ion, which are parity-forbidden and thus have low absorption cross-sections. iaea.org The short distance between the metal ions in the oxalate network can also facilitate this energy transfer process. nih.gov
Inter-ion Energy Transfer (e.g., Tb³⁺ to Eu³⁺ in Mixed Oxalates)
The phenomenon of inter-ionic energy transfer is a critical aspect of the photophysical behavior of mixed-lanthanide materials. In systems containing both terbium (Tb³⁺) and europium (Eu³⁺) ions within an oxalate matrix, an efficient energy transfer process from Tb³⁺ to Eu³⁺ can be observed. acs.orgnih.gov This process allows for the emission color of the material to be tuned from the characteristic green of Tb³⁺ to the red-orange of Eu³⁺ by adjusting the relative concentrations of the two ions. nih.govresearchgate.net
The mechanism of this energy transfer is primarily governed by a non-radiative dipole-dipole interaction. researchgate.net When the Tb³⁺ ion (the donor or sensitizer) is excited, instead of returning to its ground state by emitting a photon, it can transfer its excitation energy to a nearby Eu³⁺ ion (the acceptor or activator). This transfer is possible because the emission spectrum of the Tb³⁺ ion (specifically the ⁵D₄ → ⁷Fⱼ transitions) significantly overlaps with the excitation spectrum of the Eu³⁺ ion (the ⁷F₀,₁ → ⁵D₀,₁,₂ transitions). colloid.nl
As the concentration of Eu³⁺ in a mixed terbium-europium oxalate increases, the efficiency of the energy transfer from Tb³⁺ to Eu³⁺ also increases. This is evidenced by a decrease in the intensity of the Tb³⁺ emission peaks (around 490, 544, and 583 nm) and a simultaneous enhancement of the Eu³⁺ emission peaks (especially the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm). acs.org Studies on mixed Eu³⁺/Tb³⁺ systems have demonstrated that energy transfer efficiencies can be very high, reaching up to 90% in some cases. researchgate.net This efficient transfer allows for tunable multicolor emission, making these materials potentially useful for applications in lighting and display technologies. acs.orgresearchgate.net The ability to form solid solutions within the oxalate coordination polymer is key to facilitating this close proximity and efficient energy exchange between the lanthanide ions. acs.org
Table 1: Energy Transfer Characteristics in Mixed Lanthanide Oxalates
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Energy Transfer Direction | The flow of excitation energy between lanthanide ions. | From Tb³⁺ (donor) to Eu³⁺ (acceptor). | acs.orgresearchgate.net |
| Mechanism | The primary interaction model governing the energy transfer. | Dipole-dipole interaction. | researchgate.net |
| Transfer Efficiency | The percentage of energy transferred from the donor to the acceptor. | Can reach up to 90%. | researchgate.net |
| Spectroscopic Evidence | Changes observed in emission spectra confirming energy transfer. | Decrease in Tb³⁺ emission intensity with a corresponding increase in Eu³⁺ emission intensity. | acs.orgcolloid.nl |
| Resulting Property | The observable outcome of the energy transfer process. | Tunable multicolor emission from green to red-orange. | nih.govresearchgate.net |
Theoretical Models for Luminescence Enhancement and Quenching
Judd-Ofelt Theory Application for Spectroscopic Parameter Evaluation
The Judd-Ofelt theory is a powerful theoretical framework used to analyze and predict the intensities of f-f electronic transitions in lanthanide ions. nih.govnih.gov The theory is based on the premise that transitions within the 4f shell, which are formally forbidden by the Laporte rule, gain intensity through the mixing of higher-energy configurations of opposite parity (e.g., 5d) into the 4f wavefunctions, induced by the asymmetric crystal field of the surrounding ligands. tuni.fi
Application of the Judd-Ofelt theory to the absorption or emission spectra of terbium(III) complexes allows for the calculation of three key intensity parameters: Ω₂, Ω₄, and Ω₆. nih.govnih.gov These parameters provide valuable insights into the local environment of the Tb³⁺ ion.
Ω₂ (Omega-2): This parameter is highly sensitive to the symmetry of the coordination environment and the nature of the covalent bonding between the Tb³⁺ ion and the ligands. tuni.fi A higher Ω₂ value typically indicates a more asymmetric and covalent environment around the lanthanide ion. nih.gov
Ω₄ and Ω₆ (Omega-4 and Omega-6): These parameters are generally less sensitive to the immediate coordination sphere and are more related to the bulk properties and rigidity of the host material. nih.govtuni.fi
By determining these parameters from the experimental spectra, it is possible to calculate other important spectroscopic properties, such as radiative transition probabilities (Aᵣ), radiative lifetimes (τᵣ), and luminescence branching ratios (β). researchgate.net This analysis is crucial for understanding the structure-property relationships in luminescent materials and for designing new compounds with enhanced optical performance. For instance, comparing the Judd-Ofelt parameters of terbium oxalate with those of other terbium complexes can reveal differences in the symmetry and covalency imposed by the oxalate ligand. nih.gov
Analysis of Concentration Quenching Phenomena
Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases once the concentration of the activator ion exceeds a certain optimal value. iaea.org This process occurs because at high concentrations, the average distance between adjacent luminescent ions becomes short enough to facilitate non-radiative energy transfer between them, ultimately leading to energy loss to quenching sites or defects in the crystal lattice.
In the specific case of terbium(III) oxalate decahydrate, the material itself can be considered a "fully concentrated" system, as Tb³⁺ is a constituent of the compound rather than a dopant. researchgate.net While quenching in a singly-doped material is a function of dopant level, in mixed-lanthanide systems like Tb₁₋ₓEuₓ-oxalates, a similar concept applies. As the concentration of the acceptor (Eu³⁺) increases, the energy transfer from Tb³⁺ to Eu³⁺ becomes more efficient, which "quenches" the Tb³⁺ emission. However, if the Eu³⁺ concentration becomes too high, the probability of interactions between neighboring Eu³⁺ ions also increases, which can lead to self-quenching of the europium emission. researchgate.net
The critical distance (R꜀) for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay of the donor, can be calculated to understand the onset of concentration quenching. The mechanism of quenching, whether it is due to dipole-dipole, dipole-quadrupole, or exchange interactions, can be determined by analyzing the relationship between the emission intensity and the activator concentration. researchgate.net
Role of Lattice Water Molecules in Luminescence Intensity Modulation
The presence of water molecules in the coordination sphere of a lanthanide ion, such as in terbium(III) oxalate decahydrate, plays a crucial role in modulating its luminescence intensity. conicet.gov.ar Water molecules, specifically the high-frequency vibrations of their O-H bonds (around 3400 cm⁻¹), act as highly effective quenching centers for the excited state of the Tb³⁺ ion. nih.gov
The energy of the excited ⁵D₄ state of Tb³⁺ can be non-radiatively transferred to the vibrational overtones of the O-H oscillators. This process provides an efficient non-radiative decay pathway, competing with the desired radiative decay (light emission) and thereby reducing both the luminescence intensity and the measured luminescence lifetime. conicet.gov.ar
The effect of coordinated water can be quantified by comparing the luminescence lifetime of the complex in normal water (H₂O) versus deuterated water (D₂O). The O-D bond has a much lower vibrational frequency than the O-H bond, making it a significantly less effective quencher. Consequently, the luminescence lifetime of a terbium complex is typically longer in D₂O than in H₂O. This difference allows for the calculation of the number of water molecules (q) directly coordinated to the metal center using established empirical formulas. conicet.gov.ar The removal of these coordinated water molecules, for instance through thermal dehydration, would be expected to lead to a significant enhancement of the luminescence intensity and lifetime of the resulting anhydrous terbium oxalate. wikipedia.org
Table 2: Influence of Coordinated Water on Tb³⁺ Luminescence
| Factor | Mechanism | Effect on Luminescence | Reference |
|---|---|---|---|
| Lattice Water (H₂O) | Non-radiative energy transfer from the excited Tb³⁺ ion to high-frequency O-H vibrational overtones. | Significant quenching of intensity and shortening of decay lifetime. | conicet.gov.arnih.gov |
| Dehydration | Removal of O-H quenching centers from the first coordination sphere. | Increases luminescence intensity and prolongs decay lifetime. | wikipedia.org |
| Deuteration (D₂O) | Replacement of O-H with lower-frequency O-D oscillators, which are less efficient quenchers. | Lengthens luminescence lifetime compared to H₂O, allowing for the calculation of coordinated water molecules (q). | conicet.gov.ar |
Luminescence Stability under Varying Environmental Conditions (e.g., Water and pH)
The stability of the luminescence of terbium(III) oxalate decahydrate is a critical factor for its practical applications. Environmental conditions such as the presence of water and changes in pH can influence its photophysical properties.
As established, the presence of coordinated and lattice water molecules significantly quenches the luminescence of Tb³⁺. conicet.gov.ar The decahydrate form (Tb₂(C₂O₄)₃·10H₂O) is susceptible to this quenching. wikipedia.org Thermogravimetric analysis (TGA) shows that these water molecules are lost upon heating. nih.gov This dehydration process leads to an increase in luminescence intensity and lifetime due to the removal of the O-H vibrational quenchers. Therefore, the luminescence of terbium oxalate is highly dependent on its hydration state.
Regarding pH, the stability of the oxalate complex itself is a key consideration. In highly acidic or alkaline solutions, the oxalate ligand could potentially protonate or the terbium ion could hydrolyze, leading to the decomposition of the complex. Such a breakdown of the coordination sphere would drastically alter the luminescence properties. However, for many lanthanide complexes, including those with citrate (B86180) ligands which have been studied as a proxy, the intrinsic luminescence properties (such as emission wavelength and decay lifetime) can remain stable over a range of pH values, provided the complex itself remains intact. nih.gov For terbium(III) oxalate, which has low solubility, significant pH-induced effects would primarily be anticipated under conditions that promote its dissolution and chemical transformation. acs.org The stability in aqueous suspension at various pH levels shows that for some Tb³⁺-doped materials, the luminescence intensity and lifetime are not significantly affected within a biological pH range. nih.gov
Coordination Chemistry and Extended Structural Frameworks
Formation and Characterization of Metal-Organic Frameworks (MOFs) with Oxalate (B1200264) Linkers
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Terbium(III) and oxalate are key components in the synthesis of novel MOFs, often prepared via solvothermal methods. These frameworks can be characterized using a suite of analytical techniques to elucidate their structure and properties.
For instance, a terbium-based MOF synthesized with chelidonic acid and oxalic acid demonstrates the integration of oxalate as a co-linker. rsc.org Characterization techniques such as Powder X-ray Diffraction (PXRD) are crucial for confirming the crystalline structure of these MOFs. mdpi.com Techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to understand the chemical composition and the valence states of the constituent elements, such as Tb(III) and Tb(IV), within the framework. nih.gov Furthermore, the textural properties, including the surface area and pore volume, are often determined by methods like the Brunauer-Emmett-Teller (BET) analysis. mdpi.com The thermal stability of these MOFs is another critical aspect, investigated through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which reveal the temperature ranges of solvent loss and framework decomposition. nih.gov
A notable example involves a terbium-based MOF synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as the primary ligand, which exhibits a high surface area, highlighting the potential for creating porous materials with terbium and oxalate-related systems. mdpi.com
Investigation of Two-Dimensional (2D) Layered and Three-Dimensional (3D) Open Framework Topologies
The coordination of terbium(III) with oxalate ligands frequently leads to the formation of both 2D layered structures and 3D open frameworks. The dimensionality of the resulting structure is influenced by factors such as the presence of other ligands, counter-ions, and reaction conditions.
Hydrothermal synthesis in the presence of hydrazinium (B103819) ions has been shown to produce a variety of lanthanide oxalate frameworks with different dimensionalities. For terbium, a 2D network with the formula N₂H₅[{Tb(H₂O)}(C₂O₄)₂] has been reported. wikipedia.org In this structure, the terbium ions are linked by oxalate anions to form layers.
Furthermore, the combination of oxalate with other ligands can lead to the construction of intricate 3D frameworks. A compelling example is a mixed-ligand terbium(III) coordination polymer containing both oxalate and formate (B1220265) ligands. nih.gov In this compound, the formate anions form 2D layers, which are then pillared by oxalate ligands to create a robust 3D open framework. nih.gov The oxalate ligand in this structure adopts a μ₄-chelating-bridging coordination mode, connecting four different Tb(III) ions. nih.gov This results in a 12-connected face-centered cubic (fcu) topology, a common and stable network type in coordination chemistry. nih.govresearchgate.net The channels within this 3D open framework have an approximate rhombic shape. nih.gov
The table below summarizes the topological data for a mixed-ligand terbium(III) oxalate-formate coordination polymer.
| Parameter | Value |
| Network Topology | fcu |
| Point Symbol | {3^24.4^36.5^6} |
| Connectivity | 12-connected |
| Dimensionality | 3D |
Table 1: Topological data for a mixed-ligand terbium(III) oxalate-formate coordination polymer. nih.govresearchgate.net
Studies on Mixed-Ligand Terbium(III) Coordination Polymers (e.g., Oxalate-Formate, Oxalate-Phosphonate Systems)
The introduction of a second ligand alongside oxalate allows for fine-tuning of the resulting coordination polymer's structure and properties. These mixed-ligand systems often exhibit unique structural features and enhanced functionalities.
A well-studied example is the aforementioned terbium(III)-oxalate-formate system, with the chemical formula [Tb(CHO₂)(C₂O₄)]n. nih.govresearchgate.net Single-crystal X-ray diffraction analysis of this compound reveals that the Tb(III) ion is nine-coordinated. nih.govresearchgate.net The coordination sphere is composed of oxygen atoms from both the oxalate and formate ligands. Specifically, the terbium ion is coordinated to two chelating carboxylate groups from two oxalate ligands, two carboxylate oxygen atoms from another two oxalate ligands, and three oxygen atoms from three formate ligands. nih.govresearchgate.net The formate and oxalate anions adopt μ₃-bridging and μ₄-chelating-bridging coordination modes, respectively. nih.govresearchgate.net This intricate coordination leads to the formation of a stable, three-dimensional framework that exhibits strong green photoluminescence. nih.govresearchgate.net
Another area of investigation involves the combination of oxalate with phosphonate (B1237965) ligands, which can also lead to the formation of novel coordination polymers with interesting magnetic or optical properties. Research has also explored the in-situ formation of oxalate ligands from other carboxylic acids, such as pyridinedicarboxylate, under hydrothermal conditions, leading to the creation of terbium-oxalate-pyridinedicarboxylate coordination polymers. researchgate.net
The table below presents selected bond length data for the mixed-ligand terbium(III) oxalate-formate coordination polymer.
| Bond | Length (Å) |
| Tb-O (oxalate) | 2.4165(19) - 2.478(3) |
| Tb-O (formate) | 2.4165(19) - 2.478(3) |
Table 2: Selected bond lengths in the [Tb(CHO₂)(C₂O₄)]n coordination polymer. nih.gov
Coordination Environment of Terbium in Solution (e.g., Hydrated Cations)
In aqueous solution, the terbium(III) ion exists as a hydrated cation, [Tb(H₂O)n]³⁺, where 'n' represents the coordination number. The interaction of this hydrated ion with oxalate anions is the initial step in the formation of terbium oxalate precipitates and coordination polymers. The decahydrate (B1171855) form of terbium(III) oxalate, Tb₂(C₂O₄)₃·10H₂O, is obtained from aqueous solutions, indicating that water molecules play a crucial role in the solid-state structure, likely by coordinating to the terbium ion or by being incorporated into the crystal lattice as water of hydration. wikipedia.org
The coordination number of the Tb(III) ion is typically high, commonly 8 or 9, due to its large ionic radius. In a specific mononuclear terbium(III) complex, the Tb(III) ion was found to be eight-coordinate, adopting a distorted dodecahedral coordination geometry. researchgate.net In the mixed-ligand oxalate-formate polymer, the Tb(III) ion is nine-coordinate, with a distorted tricapped trigonal-prismatic geometry. nih.govresearchgate.net This flexibility in coordination number and geometry allows for the formation of a wide array of complex structures. The reaction of terbium(III) oxalate with hydrochloric acid can lead to the formation of a complex anion, [Tb(C₂O₄)₂]⁻, further illustrating the dynamic coordination behavior of terbium with oxalate in solution. wikipedia.org
Thermal Analysis and Decomposition Pathways of Oxalate;terbium 3+ ;decahydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Hydrates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of terbium(III) oxalate (B1200264) decahydrate (B1171855). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic events.
The thermal decomposition of terbium precursors generally shows distinct stages. mdpi.com The initial weight loss observed at lower temperatures corresponds to the removal of absorbed and crystalline water. mdpi.com This is typically an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. mdpi.com Subsequent stages at higher temperatures involve the decomposition of the anhydrous oxalate. mdpi.com
A representative thermal analysis of a terbium precursor reveals a total weight loss of approximately 26.7%, occurring in several distinct steps up to 1100 °C when heated in air. mdpi.com The initial phase, occurring below approximately 141 °C, is attributed to the removal of absorbed moisture and some water of crystallization, indicated by an endothermic peak around 73 °C. mdpi.com
Table 1: Thermal Decomposition Stages of a Terbium Precursor
| Temperature Range (°C) | Weight Loss (%) | Associated Process | DTA Peak (°C) |
|---|---|---|---|
| < 141 | ~3.4 | Removal of absorbed and partial crystallized water | ~73 (Endothermic) |
| 313 - 900 | ~15.1 | Further dehydration and carbonate decomposition | Not specified |
| 900 - 1000 | ~0.7 | Decomposition of sulfate (B86663) and deoxidization of terbium oxide | ~930 (Endothermic) |
Data derived from a study on a terbium precursor, illustrating a typical decomposition pattern. mdpi.com
Elucidation of Stepwise Dehydration Processes
The dehydration of terbium(III) oxalate decahydrate is a stepwise process where the ten water molecules are not all released simultaneously. The compound gradually loses its water of hydration upon heating to form the anhydrous salt, Tb₂(C₂O₄)₃. wikipedia.org
The process can be broken down into distinct stages, which can be identified through careful analysis of TGA curves. The first stage involves the loss of loosely bound surface water and a portion of the crystalline water at temperatures below 150°C. mdpi.com The remaining water molecules, which are more strongly coordinated to the terbium ions, are released at higher temperatures. mdpi.com This multi-step dehydration is a common characteristic among rare earth oxalate hydrates.
The complete removal of all ten water molecules from Tb₂(C₂O₄)₃·10H₂O results in a specific, calculable weight loss, which serves as a key verification point in TGA experiments. The anhydrous terbium(III) oxalate is the intermediate product before the onset of more energetic decomposition of the oxalate ions. wikipedia.org
Mechanisms of Thermal Decomposition to Terbium Oxides
Following complete dehydration, the anhydrous terbium(III) oxalate undergoes decomposition at higher temperatures. When heated in air, the final product is typically the mixed-valence terbium(III,IV) oxide, Tb₄O₇. wikipedia.orgwikipedia.org The ignition of terbium oxalate, often around 1000 °C, is a common method for producing this dark brown-black oxide. wikipedia.org
The decomposition mechanism involves the breakdown of the oxalate anion. This process is generally exothermic. Studies on similar precursors show that after dehydration, further heating leads to the decomposition of the carbonate intermediate. mdpi.com The final stage of decomposition can involve the conversion of a higher oxide to a lower one. For instance, a slight weight loss observed between 900 °C and 1000 °C in a terbium precursor study was attributed to the deoxidization reaction of terbium oxide from TbO₁.₇₁₄ to TbO₁.₅. mdpi.com If the decomposition is carried out in an inert atmosphere, terbium(III) oxide (Tb₂O₃) is formed. wikipedia.org
Analysis of Gaseous Decomposition Products (e.g., Carbon Monoxide, Carbon Dioxide)
The thermal decomposition of the oxalate moiety results in the evolution of gaseous products. The primary gaseous products from the breakdown of anhydrous terbium(III) oxalate are carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.orgfishersci.com
The decomposition of the oxalate ion (C₂O₄²⁻) can proceed through different pathways, but a common route involves its breakdown into carbon dioxide and carbon monoxide: C₂O₄²⁻ → 2 CO₂ + 2e⁻ And in other steps: C₂O₄²⁻ → CO + CO₃²⁻
The release of these gases corresponds to the significant mass loss observed in TGA after the initial dehydration steps. scielo.br The presence of CO and CO₂ as decomposition products is a defining characteristic of the thermal breakdown of metal oxalates. wikipedia.orgfishersci.com
Advanced Material Applications Derived from Oxalate;terbium 3+ ;decahydrate Research
Development of High-Efficiency Phosphor Materials for Displays and Lighting
Terbium(III) oxalate (B1200264) decahydrate (B1171855) is a key ingredient in the manufacturing of green phosphors. heegermaterials.comsamaterials.com These phosphors are essential components in various lighting and display technologies. The thermal decomposition of terbium oxalate yields terbium oxides, which are then used to create these luminescent materials. wikipedia.orgsamaterials.com
Key Research Findings:
Terbium-doped phosphors are integral to the production of green light in cathode ray tube (CRT) displays, modern LED lights, and fluorescent lamps. samaterials.com When excited by an electron beam or ultraviolet (UV) light, these materials emit a characteristic green light. samaterials.com
Research has demonstrated that terbium oxalate decahydrate itself can act as a novel green-emitting phosphor. researchgate.net Synthesized in crystalline form, it exhibits efficient luminescence, with a prominent green emission at 543 nm. researchgate.net
The photoluminescence excitation spectrum of terbium oxalate decahydrate shows multiple peaks from the deep UV to the visible region, making it compatible with commercially available LED sources. researchgate.net
Studies on co-doping barium-based apatite phosphors with terbium and samarium have shown the potential for creating tunable emission colors, from green to yellow and reddish hues, through energy transfer between the rare earth ions. nih.gov
Integration into Magnetic and Magneto-Optical Materials
The inherent magnetic properties of the terbium(III) ion make its oxalate precursor a valuable starting point for creating magnetic and magneto-optical materials. heegermaterials.comsamaterials.com These materials are crucial for data storage, optical devices, and other advanced applications. samaterials.com
Key Research Findings:
Terbium-based materials are used in magneto-optical data storage, a technology that relies on the material's ability to alter the polarization of light in response to a magnetic field. samaterials.com
Yttrium iron garnet (YIG) crystals, when doped with terbium, exhibit modified magneto-optical properties. researchgate.net
Nanocrystalline oxides derived from rare earths, including terbium, can be processed to create materials with both high transparency and high magnetic susceptibility, leading to large Faraday rotations. researchgate.net This is beneficial for creating smaller and more efficient optical isolators. researchgate.net
Exploration as Catalytic Agents in Chemical Reactions
Terbium compounds, for which terbium oxalate is a precursor, have been investigated for their catalytic activity in various chemical reactions. heegermaterials.com The thermal decomposition of terbium oxalate produces terbium oxides, which can act as catalysts. wikipedia.orgacs.org
Key Research Findings:
Terbium(III,IV) oxide (Tb4O7), produced by heating terbium oxalate, can act as a redox catalyst in reactions involving oxygen. wikipedia.org
Hot Tb4O7 has been found to catalyze the reaction of coal gas (a mixture of carbon monoxide and hydrogen) with air. wikipedia.org
Terbium oxide and its compounds have been studied for their catalytic properties in a range of chemical reactions, including oxidation and reduction processes, where they can function as either catalysts or co-catalysts in industrial applications. samaterials.com
Applications in Solid-State Lasers and Optoelectronic Devices
Terbium(III) oxalate decahydrate is utilized as a dopant in solid-state materials and finds applications in the creation of special lasers and optoelectronic devices. samaterials.comottokemi.com
Key Research Findings:
Terbium-doped materials are used in special lasers. samaterials.com
The unique optical properties of terbium make it a valuable dopant in various host materials for optoelectronic applications. For instance, terbium ion-doped GeO2-PbO-B2O3–SiO2–P2O5 glasses have been prepared for potential use in sensors. researchgate.net
Utilization in Specialized Glass and High-Performance Ceramics
The addition of terbium compounds, derived from terbium oxalate, can enhance the properties of glass and ceramics for specialized applications. heegermaterials.com
Key Research Findings:
Adding terbium oxide to glass can modify its optical properties, such as reducing the refractive index. samaterials.com
Terbium oxide is an important compound in the manufacturing of ceramic and electronic products. samaterials.com High-performance ceramics are engineered for extreme operating conditions and high-temperature applications. saint-gobain.com
Potential as Molecular Sorption Materials
Research into lanthanide oxalates has revealed their potential for applications in molecular sorption.
Key Research Findings:
Lanthanide oxalates, including those of terbium, can form coordination polymers with a honeycomb structure containing cavities. nih.govacs.org These structures suggest potential for trapping and storing molecules.
A three-dimensional lanthanum polymer based on an oxalate ligand has been shown to possess channels with hosted water molecules and has been analyzed for its adsorption properties. researchgate.net
Research into Single Molecular Magnets
A significant area of research focuses on the use of terbium(III) ions in the design of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets, and have potential applications in high-density data storage and quantum computing. nih.govmdpi.com
Key Research Findings:
Terbium-based SMMs can exhibit exceptionally large magnetic anisotropy, a key property for achieving SMM behavior at higher temperatures. nih.gov
Collaborative research has demonstrated a new approach to developing SMMs by coupling two terbium(III) ions through a dinitrogen radical trianion, resulting in a single-molecule magnet with a high blocking temperature. uci.edu
The chemical environment, including the type of ligand and molecular geometry, plays a crucial role in the magnetic properties of terbium-based SMMs. nih.gov
Bis(phthalocyaninato) terbium(III) (TbPc2) is a well-studied example of a terbium-based SMM. nih.gov Research has explored the self-assembly of these molecules on surfaces and their encapsulation within single-walled carbon nanotubes to investigate their intrinsic SMM characteristics. nih.govrsc.org
Development of Luminescent Sensing Probes for Anions and Biomolecules
The unique photophysical properties of terbium(III) ions, particularly their sharp, long-lived green luminescence, make them highly suitable for the development of sensitive and selective sensing probes. rsc.orgnih.gov Research derived from terbium oxalate has led to advanced materials that can detect specific anions and biomolecules, a critical need in environmental monitoring, clinical diagnostics, and biological research. nih.govnih.gov These sensors often operate via mechanisms like luminescence quenching or enhancement, where the interaction between the terbium-based material and the target analyte causes a measurable change in the intensity or lifetime of the emitted light. nih.goveurekalert.org The long luminescence lifetimes of terbium(III) complexes are especially advantageous as they permit time-gated measurements, which effectively eliminate background autofluorescence from biological samples, thereby increasing the signal-to-noise ratio and detection sensitivity. rsc.orgnih.gov
A key strategy in designing these sensors involves the "antenna effect," where an organic ligand absorbs excitation energy (like UV light) and efficiently transfers it to the central terbium(III) ion, which then emits its characteristic light. mdpi.com The interaction of the target analyte with this system can either disrupt or enhance this energy transfer process, leading to a detectable signal. nih.goveurekalert.org
Detailed Research Findings: Anion and Biomolecule Detection
Building upon the foundational chemistry of terbium oxalate, researchers have synthesized more complex coordination polymers and materials for specific sensing applications. A notable example is a stable, two-dimensional terbium oxalatophosphonate, with the formula [Tb₂(H₃L)(C₂O₄)₃(H₂O)₄]·2H₂O, which demonstrates multi-responsive sensing capabilities in aqueous solutions. nih.govacs.org This material acts as a highly selective and sensitive luminescent probe for detecting chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions, as well as the amino acid tryptophan. nih.govacs.org
The detection mechanism for these analytes is based on a luminescence quenching effect. nih.gov The chromate, dichromate, or tryptophan molecules compete with the sensor's organic ligand for the absorption of the excitation energy. nih.gov This competition reduces the amount of energy transferred to the terbium(III) ions, resulting in a decrease in the intensity of the green luminescence. nih.gov The process is rapid, with the luminescence reaching its minimum intensity within 10 seconds of adding the anions, and the sensor is recyclable, regaining its luminescence after being washed with water. nih.gov
In the realm of biomolecule detection, another innovative probe leverages the "antenna effect" to sense β-glucuronidase, an important enzyme and biomarker for conditions like liver cancer. eurekalert.org In this system, terbium ions are housed within a gel matrix. A modified organic molecule, 2,3-Dihydroxynaphthalene "masked" with glucuronic acid, is also present. eurekalert.org When the β-glucuronidase enzyme is introduced, it cleaves the glucuronic acid from the organic molecule, releasing free 2,3-Dihydroxynaphthalene. eurekalert.org This released molecule then acts as a powerful antenna, absorbing UV light and transferring the energy to the nearby terbium ions, which causes a significant enhancement of their green luminescence, signaling the enzyme's presence. eurekalert.org
The following tables summarize the performance of these terbium-based luminescent probes for specific anions and biomolecules.
| Analyte | Sensor Material | Sensing Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Chromate (CrO₄²⁻) | Terbium Oxalatophosphonate | Luminescence Quenching | High selectivity and sensitivity; fast response (<10s); recyclable. Visible to the naked eye under UV light. | nih.gov |
| Dichromate (Cr₂O₇²⁻) | Terbium Oxalatophosphonate | Luminescence Quenching | High selectivity and sensitivity; fast response (<10s); recyclable. Detection occurs in aqueous solution. | nih.gov |
| Analyte | Sensor Material | Sensing Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Tryptophan (Trp) | Terbium Oxalatophosphonate | Luminescence Quenching | Multi-responsive probe that also detects specific anions. The quenching is attributed to competitive absorption of excitation energy. | nih.govacs.org |
| β-glucuronidase (Enzyme) | Terbium ions in a bile salt-derived gel with a masked antenna molecule | Luminescence Enhancement (Antenna Effect) | The enzyme releases the antenna (2,3-DHN), which enhances Tb³⁺ luminescence. The limit of detection is 185 ng/mL. | eurekalert.org |
Theoretical and Computational Studies of Oxalate;terbium 3+ ;decahydrate
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of lanthanide coordination compounds, offering a favorable balance between computational accuracy and cost. rsc.orgresearchgate.net For terbium(III) oxalate (B1200264) decahydrate (B1171855), DFT calculations can predict its ground-state geometry, bond lengths, bond angles, and electronic structure with considerable reliability.
Methodologically, these calculations often employ functionals like the Perdew–Burke–Ernzerhof (PBE) combined with corrections for dispersion forces (e.g., PBE-D), which are crucial for accurately modeling systems with non-covalent interactions, such as the water molecules in the hydrate (B1144303) structure. researchgate.net Due to the correlated nature of the 4f electrons in terbium, more advanced approaches like DFT+U (where U is a Hubbard-like term) or hybrid functionals are sometimes necessary to correctly describe the electronic states. aps.org The choice of basis set is also critical, requiring functions that can adequately describe the core and valence electrons of the heavy terbium atom and the lighter C and O atoms. researchgate.net
DFT calculations yield optimized geometric parameters. For terbium(III) oxalate, which features a complex coordination environment, these calculations can confirm the coordination number and the geometry of the Tb³⁺ ion's first coordination sphere. nih.govnih.gov The predicted bond lengths and angles can be compared with experimental data from X-ray diffraction to validate the computational model.
From an electronic perspective, DFT provides insights into the molecular orbitals, density of states (DOS), and the nature of the chemical bonding. The analysis of the DOS can reveal the contributions of the terbium 4f orbitals, oxalate ligand orbitals, and water molecule orbitals to the valence and conduction bands. aps.org The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to determine the electronic band gap, a key parameter influencing the material's optical and electronic behavior.
Table 1: Representative DFT-Calculated Structural Parameters for the Terbium(III) Coordination Environment Note: This table presents typical values expected from DFT calculations, based on data for structurally similar terbium-oxalate and lanthanide-oxalate complexes. nih.govnih.gov
| Parameter | Calculated Value | Description |
|---|---|---|
| Coordination Number | 9 | Number of oxygen atoms directly bonded to the Tb³⁺ ion. |
| Coordination Geometry | Distorted Tricapped Trigonal Prism | The spatial arrangement of the coordinating oxygen atoms. |
| Tb-O (Oxalate) Bond Length | 2.42 - 2.48 Å | Distance between the terbium ion and oxygen atoms from the oxalate ligands. |
| Tb-O (Water) Bond Length | 2.45 - 2.55 Å | Distance between the terbium ion and oxygen atoms from coordinating water molecules. |
| O-Tb-O Bond Angle (Chelating Oxalate) | ~65° | The angle formed by the terbium ion and two oxygen atoms from the same chelating oxalate group. |
Crystal Field Calculations for Terbium(III) Ion in Oxalate Environment
The luminescence of the terbium(III) ion is intrinsically linked to its 4f electronic configuration. In an isolated ion, the 4f energy levels are degenerate. However, when the Tb³⁺ ion is placed within a crystal lattice, such as in terbium(III) oxalate decahydrate, the surrounding ligands (oxalate ions and water molecules) create an electrostatic field, known as the crystal field. This field lifts the degeneracy of the 4f levels, resulting in a splitting pattern that dictates the spectroscopic properties of the material. youtube.comnih.gov
Crystal Field (CF) calculations are a theoretical approach used to model this effect. The method treats the ligands as point charges that perturb the energy levels of the central metal ion. The crystal field potential is expressed as a sum of spherical tensor operators, with the strength and symmetry of the interaction quantified by a set of crystal field parameters (CFPs), often denoted as Bkq. arxiv.org These parameters depend on the geometry and nature of the coordinating ligands.
For the Tb³⁺ ion in the low-symmetry environment provided by the oxalate and water ligands, a significant number of CFPs are required for an accurate description. These parameters can be determined by fitting the calculated energy levels to the experimentally observed transitions in absorption and emission spectra. arxiv.org A successful CF analysis allows for the precise assignment of spectral lines to specific electronic transitions between the split levels of the 2S+1LJ multiplets of Tb³⁺, primarily the 7FJ (J=6, 5, 4, 3, 2, 1, 0) ground state multiplets and the 5D4 excited state. arxiv.orgarxiv.org
Table 2: Example of Calculated vs. Experimental Energy Levels for 7FJ Multiplets of Tb³⁺ in an Oxygen-Coordinated Environment Note: The values are representative and illustrate the outcome of a crystal field analysis. The splitting of each J-multiplet into 2J+1 Stark levels is shown. arxiv.org
| Multiplet | Experimental Level (cm⁻¹) | Calculated Level (cm⁻¹) | Deviation (cm⁻¹) |
|---|---|---|---|
| ⁷F₅ | 2150 | 2155 | -5 |
| 2280 | 2275 | +5 | |
| 2410 | 2412 | -2 | |
| ⁷F₄ | 3345 | 3340 | +5 |
| 3450 | 3460 | -10 | |
| 3590 | 3588 | +2 |
Computational Modeling of Spectroscopic Parameters (e.g., Radiative Transition Probabilities)
While crystal field theory explains the energies of electronic transitions, it does not account for their intensities. The intensities of the sharp, line-like f-f transitions observed in the spectra of terbium(III) oxalate decahydrate are modeled using the Judd-Ofelt theory. science.gov These transitions are formally forbidden by the Laporte selection rule for electric dipole transitions. However, the lack of inversion symmetry in the coordination environment of the Tb³⁺ ion allows for a mixing of electronic states with opposite parity (e.g., 4f and 5d states), which makes these transitions weakly allowed. nih.gov
Judd-Ofelt theory quantifies the intensity of these induced electric dipole transitions using three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. science.govresearchgate.net These parameters are typically derived from a least-squares fit of the calculated oscillator strengths to the experimental values obtained from the integrated absorption spectrum of the compound.
Ω₂ is highly sensitive to the local symmetry and the nature of the ligand-metal bond. A higher value often indicates a more covalent environment and a lower degree of symmetry at the lanthanide ion site.
Ω₄ and Ω₆ are more related to the bulk properties and long-range effects of the host material.
Once the Judd-Ofelt parameters are determined, they can be used to calculate key spectroscopic and radiative properties for the emissive states of the Tb³⁺ ion, most notably the 5D4 state responsible for the characteristic green luminescence. These properties include:
Radiative transition probabilities (A) for each transition from the excited state to lower-lying states (e.g., 5D₄ → 7FJ).
The total radiative lifetime (τrad) of the excited state, which is the inverse of the sum of all radiative transition probabilities.
Luminescence branching ratios (β) , which represent the relative probability of each possible radiative transition originating from the excited state. researchgate.net
Table 3: Representative Judd-Ofelt Parameters and Calculated Radiative Properties for the 5D4 Emission of Tb³⁺ in an Oxalate Complex Note: These values are based on typical findings for Tb³⁺ in oxygen-donor environments. science.govnih.gov
| Judd-Ofelt Intensity Parameters | ||
|---|---|---|
| Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) |
| 2.5 - 4.0 | 1.5 - 2.5 | 2.0 - 3.0 |
| Transition (⁵D₄ → ⁷FJ) | Transition Probability A (s⁻¹) | Branching Ratio β (%) |
| J=6 | 450 - 550 | 25 - 30 |
| J=5 (Green Emission) | 900 - 1100 | 50 - 60 |
| J=4 | 200 - 280 | 10 - 15 |
| J=3 | 80 - 120 | 4 - 6 |
Theoretical Analysis of Coordination Geometries and Stability
Theoretical analysis provides a framework for understanding the preferred coordination geometries and the thermodynamic stability of lanthanide complexes. nih.gov For terbium(III) oxalate decahydrate, the bonding is predominantly ionic, a characteristic feature of lanthanide coordination chemistry. acs.org This arises from the large size of the Tb³⁺ ion and the effective shielding of the 4f electrons by the outer 5s and 5p shells.
The coordination number and geometry are primarily determined by steric and electrostatic factors—how to pack the negatively charged oxygen atoms from oxalate and neutral water molecules around the positively charged Tb³⁺ ion in the most stable way. Experimental and theoretical studies on related lanthanide oxalates show that high coordination numbers, typically 8 or 9, are common. nih.govnih.gov For terbium(III) oxalate decahydrate, a coordination number of nine, resulting in a distorted tricapped trigonal prismatic geometry, is a plausible and frequently observed arrangement for lanthanides of similar size. nih.gov In this structure, the oxalate anions can act as bidentate chelating ligands and as bridging ligands, leading to the formation of a polymeric network. nih.govnih.gov
The stability of the complex in solution is assessed by calculating the Gibbs free energy of formation. Quantum chemical calculations can be used to determine the reaction energies and entropies for the stepwise formation of terbium-oxalate complexes, where water molecules in the aquo-ion's coordination sphere are replaced by oxalate ligands. univie.ac.atacs.org The chelate effect, where the bidentate oxalate ligand replaces two monodentate water molecules, leads to a significant increase in entropy, which is a major driving force for the formation and high stability of the complex in aqueous solution. univie.ac.at
Table 4: Factors Influencing the Coordination and Stability of Terbium(III) Oxalate
| Factor | Theoretical Basis | Consequence for Terbium(III) Oxalate |
|---|---|---|
| Ionic Radius of Tb³⁺ (~92 pm) | Electrostatic and steric considerations. | Favors a high coordination number (e.g., 9) to maximize electrostatic attraction and accommodate multiple ligands. |
| Ionic Bonding | Large difference in electronegativity between Tb and O. 4f orbitals have minimal participation in bonding. | Coordination geometry is flexible and determined by ligand packing rather than directional covalent bonds. |
| Chelate Effect | Thermodynamic principles (entropy gain). | The bidentate oxalate ligand forms a stable five-membered ring with Tb³⁺, significantly enhancing the complex's stability constant (log K) compared to monodentate ligands. |
| Polymeric Structure | Bridging capability of the oxalate ligand. | Leads to the formation of a stable, often layered, coordination polymer, resulting in low solubility in water. nih.gov |
Comparative Studies with Other Lanthanide Oxalate Systems
Comparative Analysis of Isostructurality and Structural Trends Across the Lanthanide Series
The lanthanide oxalates, with the general formula Ln₂(C₂O₄)₃·nH₂O, exhibit distinct structural trends across the series, primarily influenced by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. capes.gov.br This contraction leads to the formation of two main isomorphous series under ambient precipitation conditions. nih.gov
Lighter lanthanides, from lanthanum to holmium, typically form decahydrates (nH₂O = 10) that crystallize in the monoclinic P2₁/c space group. nih.govacs.org These compounds, including terbium(III) oxalate (B1200264) decahydrate (B1171855), can be described as [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O. acs.org In this structure, each lanthanide ion is coordinated to nine oxygen atoms—six from three bidentate oxalate groups and three from water molecules—in a distorted tricapped trigonal prism geometry. acs.org
In contrast, the heavier lanthanides, from erbium to lutetium, tend to form hexahydrates (nH₂O = 6) that crystallize in the triclinic P-1 space group. nih.govacs.org The transition point between these two structural types is not sharply defined and typically occurs around dysprosium and holmium, which can crystallize in both forms. nih.govacs.org The decrease in the number of water molecules for the heavier lanthanides is a direct consequence of the smaller ionic size, which leads to different packing and coordination environments.
Recent research has also highlighted that all lanthanide oxalates possess a layered honeycomb structure with cavities filled with water molecules. nih.govacs.org The size of these cavities is directly related to the specific lanthanide and its corresponding crystal structure. nih.gov
A summary of the structural trends is presented in the interactive table below.
Table 1: Structural Trends in Lanthanide Oxalate Hydrates
| Lanthanide Group | Typical Hydration State | Crystal System | Space Group |
|---|---|---|---|
| Light (La - Ho) | Decahydrate (10H₂O) | Monoclinic | P2₁/c |
| Heavy (Er - Lu) | Hexahydrate (6H₂O) | Triclinic | P-1 |
Comparative Luminescence Properties and Energy Transfer Mechanisms with other Lanthanides (e.g., Europium)
Lanthanide complexes, including oxalates, are well-known for their unique luminescence properties, which are characterized by sharp, line-like emission peaks resulting from Laporte-forbidden f-f transitions. The luminescence of terbium(III) and europium(III) ions, in particular, has been extensively studied. acs.orgacs.org
The process of luminescence in these compounds is typically initiated by the "antenna effect," where an organic ligand, in this case, the oxalate ion, absorbs excitation energy and transfers it to the lanthanide ion. acs.org This indirect excitation is necessary due to the very low molar absorption coefficients of the lanthanide ions themselves. The energy transfer can occur through two primary mechanisms: Förster resonance energy transfer (a through-space dipole-dipole interaction) and Dexter energy transfer (an electron exchange mechanism). acs.org For lanthanide complexes where the ligand is in direct contact with the metal ion, the Dexter mechanism is generally considered the primary pathway.
In terbium(III) oxalate, the absorbed energy is transferred from the triplet excited state of the oxalate ligand to the ⁵D₄ excited state of the Tb³⁺ ion, resulting in its characteristic green emission, with the most intense peak at approximately 543-550 nm (⁵D₄ → ⁷F₅ transition). researchgate.netnih.gov Similarly, for europium(III) oxalate, energy transfer populates the ⁵D₀ excited state of the Eu³⁺ ion, leading to its signature red emission, with the main peak around 618 nm (⁵D₀ → ⁷F₂ transition). nih.gov
The efficiency of this energy transfer, and consequently the luminescence intensity, is highly dependent on the energy gap between the ligand's triplet state and the resonant energy level of the lanthanide ion. researchgate.net Studies suggest that the oxalate ligand is a more suitable sensitizer (B1316253) for Tb³⁺ luminescence than for Eu³⁺ luminescence due to a more favorable energy gap. researchgate.net The quantum yields for europium and terbium oxalates have been reported to be 53% and 40%, respectively, with long phosphorescence lifetimes. nih.gov
The table below provides a comparative overview of the luminescence properties of terbium and europium oxalates.
Table 2: Comparative Luminescence Properties of Terbium and Europium Oxalates
| Property | Terbium(III) Oxalate | Europium(III) Oxalate |
|---|---|---|
| Emission Color | Green | Red |
| Main Emission Peak | ~543-550 nm (⁵D₄ → ⁷F₅) researchgate.netnih.gov | ~618 nm (⁵D₀ → ⁷F₂) nih.gov |
| Excitation Mechanism | Antenna Effect (Oxalate Ligand) acs.org | Antenna Effect (Oxalate Ligand) acs.org |
| Primary Energy Transfer | Dexter Mechanism | Dexter Mechanism |
| Quantum Yield | 40% nih.gov | 53% nih.gov |
| Luminescence Lifetime | 1065 ± 1 µs nih.gov | 600 µs nih.gov |
Differences in Hydrate (B1144303) Systems and Thermal Decomposition Pathways Among Rare Earth Oxalates
As established, the lanthanide oxalates form two primary isostructural series of hydrates: the decahydrates for the lighter lanthanides and the hexahydrates for the heavier ones. nih.gov Terbium(III) oxalate typically exists as a decahydrate. acs.org The transition between these two hydrate systems is observed for elements like dysprosium and holmium, which can form octahydrates and hexahydrates, respectively. acs.org
The thermal decomposition of these hydrated oxalates follows a multi-step process that also shows systematic trends across the lanthanide series. capes.gov.br The initial step for all hydrated lanthanide oxalates is dehydration, the removal of water molecules. capes.gov.brresearchgate.net This is followed by the decomposition of the anhydrous oxalate to an intermediate dioxycarbonate, and finally, the decomposition of the dioxycarbonate to the corresponding lanthanide oxide. capes.gov.br
The temperatures at which these decomposition steps occur are influenced by the specific lanthanide. For instance, the temperature of the exothermic decomposition of the anhydrous oxalate tends to increase with the gadolinium content in mixed cerium-gadolinium oxalates. researchgate.net The final oxide product also varies depending on the lanthanide; for example, cerium forms CeO₂, while praseodymium forms Pr₆O₁₁. researchgate.netresearchgate.net
The following interactive table summarizes the general thermal decomposition pathway for lanthanide oxalates.
Table 3: General Thermal Decomposition Pathway of Lanthanide Oxalates
| Decomposition Step | Reactant | Product | General Temperature Range |
|---|---|---|---|
| Dehydration | Ln₂(C₂O₄)₃·nH₂O | Ln₂(C₂O₄)₃ + nH₂O | Varies, often starts below 200°C |
| Oxalate Decomposition | Ln₂(C₂O₄)₃ | Ln₂(CO₃)₂O₂ + CO | ~350-450°C ias.ac.in |
| Dioxycarbonate Decomposition | Ln₂(CO₃)₂O₂ | Ln₂O₃ + 2CO₂ | Above ~500°C ias.ac.in |
Research on Mixed Rare Earth Oxalate Systems
The similar chemical properties and ionic radii of the lanthanides allow for the formation of mixed rare earth oxalate solid solutions. nih.gov Research into these mixed systems is driven by the need for efficient separation of rare earth elements and the potential for creating materials with tailored properties. mdpi.comrsc.org
Oxalate coprecipitation is a standard method for producing precursor powders for mixed metal oxides. mdpi.com The distribution of different rare earths into the oxalate precipitate can be modeled, although it is a complex process. mdpi.com Studies on mixed cerium-gadolinium oxalates have shown that the water content and the decomposition temperature of the anhydrous oxalate are dependent on the gadolinium content. researchgate.net
Furthermore, the luminescence properties can be tuned in mixed lanthanide systems. For example, in mixed europium-terbium oxalates, the intensity of the Tb³⁺ emission decreases as the Eu³⁺ content increases. nih.gov This is due to an enhancement of the energy transfer efficiency from the Tb³⁺ ions to the Eu³⁺ ions. nih.gov
Research has also focused on the synthesis of mixed-ligand coordination polymers involving lanthanide oxalates and other organic ligands, such as oxydiacetate. tandfonline.comresearchgate.nettandfonline.com These studies have produced novel structures with interesting properties, further expanding the scope of mixed rare earth oxalate chemistry. tandfonline.comresearchgate.nettandfonline.com The development of processes for the selective separation of rare earth oxalates, such as separating lighter from heavier rare earths, is an active area of research with significant industrial implications. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing terbium(III) oxalate decahydrate with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis involves controlled stoichiometric reactions between terbium(III) salts (e.g., terbium acetate) and oxalic acid under acidic conditions. Key steps include:
- Precipitation : Adjust pH to 3–4 to favor terbium oxalate formation while avoiding competing hydrolysis products.
- Hydration Control : Maintain a 10:1 molar ratio of water to terbium to stabilize the decahydrate structure .
- Reproducibility : Document reaction parameters (temperature, stirring rate, pH) using factorial design principles to identify critical variables .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 3.5–4.0 | Prevents Tb(OH)₃ formation |
| Temperature | 60–70°C | Enhances crystallization |
| Stirring Rate | 300–400 rpm | Ensures homogeneity |
Q. How can terbium(III) oxalate decahydrate be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- XRD : Confirm decahydrate structure via lattice parameters (e.g., d-spacing ~8.2 Å for hydrated layers) .
- FTIR : Validate oxalate coordination (C=O stretching at 1600–1700 cm⁻¹) and water presence (O–H bending at 1630 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Quantify hydration levels by mass loss at 100–150°C (decahydrate → anhydrous) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for terbium(III) oxalate decahydrate be resolved, particularly in distinguishing ligand-field effects from hydration variations?
- Methodological Answer :
- Controlled Dehydration Experiments : Perform in situ XRD/FTIR under vacuum to isolate hydration-dependent spectral shifts .
- Computational Modeling : Use density functional theory (DFT) to simulate ligand-field splitting patterns and compare with experimental UV-Vis spectra .
- Cross-Validation : Correlate TGA mass loss with FTIR peak attenuation to confirm hydration state .
Q. What factorial design approaches optimize the synthesis of terbium(III) oxalate decahydrate for specific applications (e.g., luminescence)?
- Methodological Answer :
- Variable Selection : Test pH, temperature, and ligand-to-metal ratio as independent factors.
- Response Surface Methodology (RSM) : Maximize photoluminescence quantum yield (PLQY) by tuning terbium-oxalate coordination geometry .
- Data Table :
| Factor | Low Level | High Level | PLQY Response |
|---|---|---|---|
| pH | 3.0 | 4.5 | Max at 4.0 |
| [Oxalate]:[Tb³⁺] | 2:1 | 4:1 | Saturation at 3:1 |
Q. How do computational tools address discrepancies in predicting the stability of terbium(III) oxalate decahydrate under varying humidity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model water migration pathways within the crystal lattice under 30–90% relative humidity .
- Free Energy Calculations : Compare hydration/dehydration energy barriers with experimental TGA/DSC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
